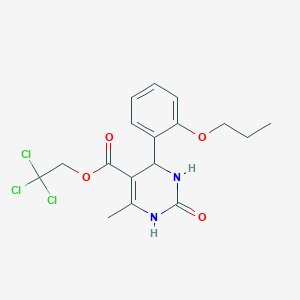![molecular formula C25H27N3O4S B11592648 (5Z)-2-(4-butoxyphenyl)-5-(3,4-diethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11592648.png)
(5Z)-2-(4-butoxyphenyl)-5-(3,4-diethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-2-(4-BUTOXYPHENYL)-5-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound that belongs to the class of triazolothiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring butoxy and diethoxy phenyl groups, contributes to its distinct chemical properties and reactivity.
准备方法
合成路线和反应条件
(5Z)-2-(4-丁氧基苯基)-5-(3,4-二乙氧基亚苄基)[1,3]噻唑并[3,2-b][1,2,4]三唑-6(5H)-酮的合成通常涉及多个步骤,从容易获得的前体开始。关键步骤包括形成噻唑并[3,2-b][1,2,4]三唑核心,然后引入丁氧基苯基和二乙氧基亚苄基。特定的反应条件,例如温度、溶剂和催化剂,经过优化以实现高产率和纯度。
工业生产方法
这种化合物的工业生产可能涉及使用连续流动反应器进行大规模合成,以确保质量一致性和效率。使用自动化系统和先进的分析技术有助于监测反应进程和产品质量。
化学反应分析
反应类型
(5Z)-2-(4-丁氧基苯基)-5-(3,4-二乙氧基亚苄基)[1,3]噻唑并[3,2-b][1,2,4]三唑-6(5H)-酮可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化以形成相应的氧化物。
还原: 还原反应可以导致形成还原衍生物。
取代: 该化合物可以参与亲核和亲电取代反应。
常见试剂和条件
这些反应中使用的常见试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂,以及各种亲核试剂和亲电试剂。反应条件,如温度、pH 值和溶剂选择,对于实现预期结果至关重要。
主要产品
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能产生氧化物,而取代反应可以将新的官能团引入分子中。
科学研究应用
(5Z)-2-(4-丁氧基苯基)-5-(3,4-二乙氧基亚苄基)[1,3]噻唑并[3,2-b][1,2,4]三唑-6(5H)-酮具有多种科学研究应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,如抗菌或抗癌特性。
医学: 探索其在治疗各种疾病中的潜在治疗效果。
工业: 用于开发具有特定性能的新材料。
作用机制
(5Z)-2-(4-丁氧基苯基)-5-(3,4-二乙氧基亚苄基)[1,3]噻唑并[3,2-b][1,2,4]三唑-6(5H)-酮的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能与酶或受体结合,调节其活性并导致各种生物效应。需要进行详细的研究来阐明所涉及的确切分子机制和途径。
相似化合物的比较
类似化合物
乙酰乙酸乙酯: 一种广泛使用的具有类似官能团的化学中间体。
乙酰丙酮: 另一种与噻唑并[3,2-b][1,2,4]三唑核心类似的具有酮-烯醇互变异构体的化合物。
独特性
(5Z)-2-(4-丁氧基苯基)-5-(3,4-二乙氧基亚苄基)[1,3]噻唑并[3,2-b][1,2,4]三唑-6(5H)-酮的独特之处在于其官能团和结构特征的特定组合,赋予其独特的化学和生物学特性。这种独特性使其成为各种研究和工业应用中的一种有价值的化合物。
属性
分子式 |
C25H27N3O4S |
|---|---|
分子量 |
465.6 g/mol |
IUPAC 名称 |
(5Z)-2-(4-butoxyphenyl)-5-[(3,4-diethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C25H27N3O4S/c1-4-7-14-32-19-11-9-18(10-12-19)23-26-25-28(27-23)24(29)22(33-25)16-17-8-13-20(30-5-2)21(15-17)31-6-3/h8-13,15-16H,4-7,14H2,1-3H3/b22-16- |
InChI 键 |
YKZVIRURCCLCFG-JWGURIENSA-N |
手性 SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC(=C(C=C4)OCC)OCC)/SC3=N2 |
规范 SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=C(C=C4)OCC)OCC)SC3=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(2,5-dimethoxyphenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11592566.png)
![isobutyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11592571.png)
![Methyl 6-acetyl-7-(2-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11592574.png)
![ethyl 4-ethyl-5-methyl-2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11592582.png)
![(2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile](/img/structure/B11592584.png)
![(4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11592588.png)
![Propionamide, N-[4-[1-(2-methylbenzyl)-1H-benzoimidazol-2-yl]furazan-3-yl]-](/img/structure/B11592590.png)
![2-{(2Z)-2-[5-cyano-1-(2-hydroxyethyl)-4-methyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene]hydrazinyl}benzoic acid](/img/structure/B11592592.png)
![(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11592599.png)
![2-{[(2,4-Dimethoxyphenyl)amino]methylidene}-5-(4-fluorophenyl)cyclohexane-1,3-dione](/img/structure/B11592600.png)

![1-(4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11592614.png)
![propan-2-yl 5-(diethylcarbamoyl)-4-methyl-2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11592617.png)
![(5Z)-5-(4-methoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11592624.png)
